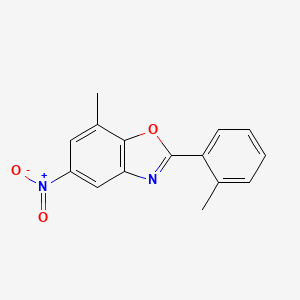
(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide” is a chemical compound with the CAS Number: 298217-73-9 . It has a molecular weight of 296.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O3 . The InChI Code is 1S/C17H16N2O3/c1-12-6-8-15 (10-13 (12)2)18-17 (20)9-7-14-4-3-5-16 (11-14)19 (21)22/h3-11H,1-2H3, (H,18,20)/b9-7+ .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Electrochemical Studies
- Anodic Oxidation of Enaminones : Research has shown that enaminones, which are structurally related to "(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide," undergo anodic oxidation. This process has been studied using cyclic voltammetry and preparative electrolysis, leading to the formation of dimeric products and furane derivatives, indicating potential applications in electrochemical synthesis and organic electronics (Tabaković, 1995).
Synthesis of Precursors and Derivatives
- Synthesis of Tryptophan Precursors : Homologation of the side chain of nitrotoluenes has been employed to synthesize potent tryptophan precursors. This technique showcases the chemical versatility of nitrophenyl compounds in synthesizing essential amino acid derivatives, which could have implications in medicinal chemistry and drug development (Tanaka et al., 1989).
Material Science Applications
- Polyamides and Polyimides Synthesis : Compounds with nitrophenyl groups have been utilized as monomers in the synthesis of high-performance polyamides and polyimides. These materials exhibit excellent thermal stability, solubility in polar solvents, and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and as coatings (Yang & Lin, 1995).
Photoluminescence and Electrochromism
- Electrochromic Polyamides : Novel aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have been developed, showing promising electrochromic properties. These materials are highly stable and exhibit significant changes in color upon electrochemical oxidation, suggesting applications in smart windows, displays, and adaptive camouflage materials (Liou & Chang, 2008).
Organic Synthesis Applications
- Reductive Cyclization : The "one-pot" reductive cyclization technique has been applied to synthesize complex molecules such as 1H-benzo[d]imidazole derivatives from nitrophenyl precursors. This method highlights the synthetic utility of nitro compounds in constructing heterocyclic frameworks, which are core structures in many pharmaceuticals and organic materials (Bhaskar et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-15(10-13(12)2)18-17(20)9-7-14-4-3-5-16(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXFNOMDTIZTSH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2737224.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)
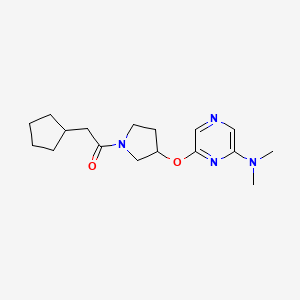
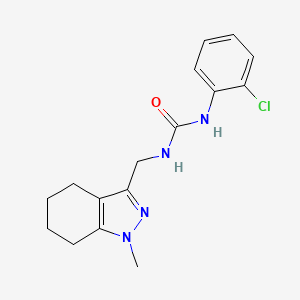
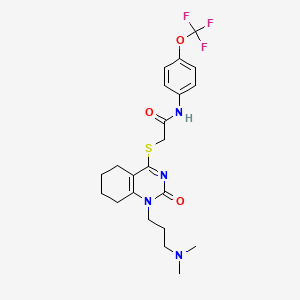
![N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2737234.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2737236.png)
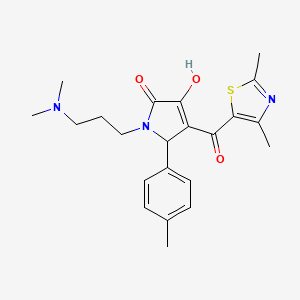
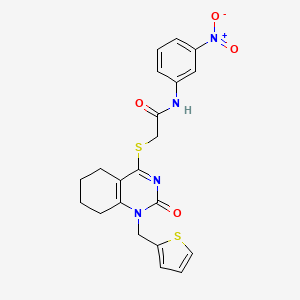
![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)

